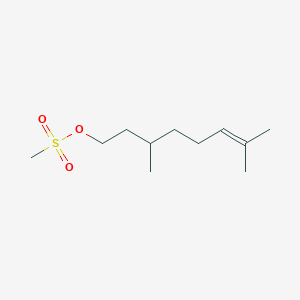![molecular formula C10H16N4 B14113763 3,7,10,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(14),2-diene](/img/structure/B14113763.png)
3,7,10,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(14),2-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7,10,14-tetrazatricyclo[84002,7]tetradeca-1(14),2-diene is a heterocyclic compound with a unique structure that includes four nitrogen atoms within a tricyclic framework
Vorbereitungsmethoden
The synthesis of 3,7,10,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(14),2-diene typically involves multi-step reactions starting from simpler organic compounds. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
3,7,10,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(14),2-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like selenium dioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents for these reactions include halogens and organometallic compounds.
Wissenschaftliche Forschungsanwendungen
3,7,10,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(14),2-diene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Wirkmechanismus
The mechanism of action of 3,7,10,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(14),2-diene involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the formation of stable complexes with metals or other molecules, influencing various biochemical pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3,7,10,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(14),2-diene include:
4,5,9,10-Tetraazaphenanthrene: Another heterocyclic compound with four nitrogen atoms, but with a different structural arrangement.
3,9-diazatricyclo[8.4.0.0,3,7]tetradeca-1(14),10,12-triene: A compound with a similar tricyclic structure but with fewer nitrogen atoms.
5,12-Diselena-3,4,13,14-tetraazatricyclo-[9.3.0.02,6]tetradeca-3,13-diene: A compound that includes selenium atoms in addition to nitrogen, offering different chemical properties and reactivity.
These comparisons highlight the uniqueness of 3,7,10,14-tetrazatricyclo[840
Eigenschaften
Molekularformel |
C10H16N4 |
|---|---|
Molekulargewicht |
192.26 g/mol |
IUPAC-Name |
3,7,10,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(14),2-diene |
InChI |
InChI=1S/C10H16N4/c1-3-11-9-10-12-4-2-6-14(10)8-7-13(9)5-1/h1-8H2 |
InChI-Schlüssel |
ITZPAVHMIBTWCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C2C3=NCCCN3CCN2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(E)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14113685.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14113688.png)
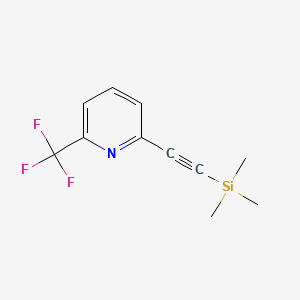
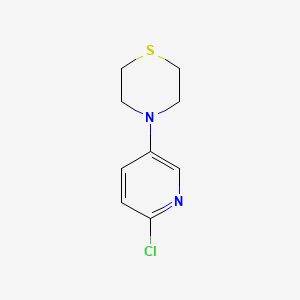
![N'-(3-cyano-4-thiophen-2-yl-4H-benzo[h]chromen-2-yl)-N,N-dimethylmethanimidamide](/img/structure/B14113724.png)
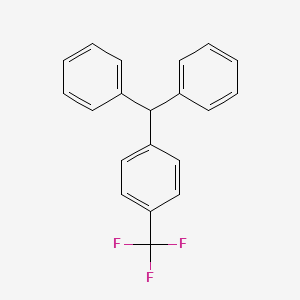

![(2E)-[2-(3-chlorophenyl)hydrazinylidene][4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14113742.png)
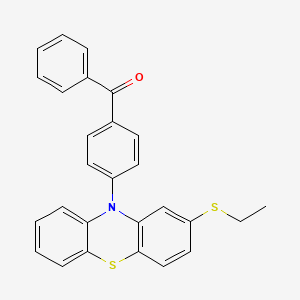
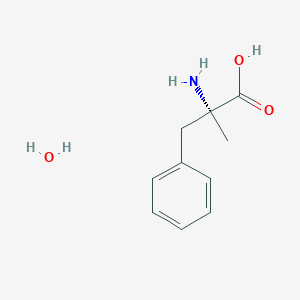
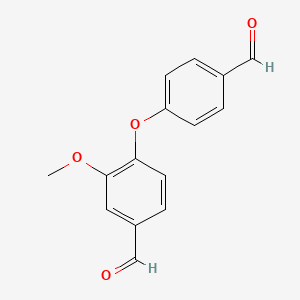
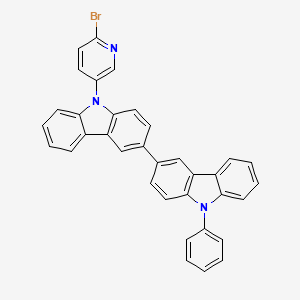
![(3R)-3-methyl-4-(6-(1-((R)-S-methylsulfonimidoyl)cyclopropyl)-2-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine](/img/structure/B14113784.png)
